molecular formula C12H10FN3O3S B2869007 N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851979-02-7

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2869007
CAS No.: 851979-02-7
M. Wt: 295.29
InChI Key: OJANWWKIDMVJCK-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a chemical compound of significant interest in medicinal chemistry research, with the molecular formula C14H11FN3O3S and a molecular weight of 320.32 g/mol . This hybrid molecule integrates a 4-fluorobenzo[d]thiazole scaffold connected via a carbohydrazide linker to a 5,6-dihydro-1,4-dioxine ring. Both the benzothiazole and hydrazide functional groups are recognized in scientific literature as privileged structures for the development of bioactive agents. Although specific biological data for this exact molecule is limited in the public domain, its structural framework suggests potential for various investigative pathways. Benzothiazole derivatives are extensively studied and have demonstrated a range of pharmacological activities in preclinical research, including serving as potential anti-tumor agents . Similarly, compounds featuring the thiazolidin-2,4-dione core, a related heterocyclic system, are known to exhibit antidiabetic effects primarily through the activation of PPARγ receptors . The presence of the hydrazide linkage further enhances its utility as a versatile intermediate for synthesizing more complex chemical libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a key building block in organic synthesis or as a candidate for in vitro screening in various biological assays.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c13-7-2-1-3-9-10(7)14-12(20-9)16-15-11(17)8-6-18-4-5-19-8/h1-3,6H,4-5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJANWWKIDMVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole with 5,6-dihydro-1,4-dioxine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzothiazole Derivatives

  • N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1): This compound differs by the addition of a second fluorine atom at position 6 of the benzothiazole ring.
  • N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives (CAS: 1052530-89-8) :
    These analogs replace the carbohydrazide group with a carboxamide linker and incorporate methoxy substituents. The absence of the hydrazide moiety reduces hydrogen-bonding capacity, which may diminish binding affinity to biological targets such as fungal enzymes .

1,4-Dioxine and Oxathiine Derivatives

  • Carboxin (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide) :
    A structurally related fungicide, Carboxin substitutes the benzothiazole ring with an anilide group and replaces one oxygen atom in the dioxine ring with sulfur (forming an oxathiine system). This modification increases thioamide reactivity, contributing to its mode of action as a succinate dehydrogenase inhibitor .

Triazole-Thione Hybrids

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share fluorinated aromatic systems and heterocyclic cores. Unlike the target compound, these derivatives lack the 1,4-dioxine ring but exhibit tautomerism between thiol and thione forms, which can influence their stability and interaction with biological targets .

Physicochemical and Spectral Data Comparison

Property Target Compound 4,6-Difluoro Analog Carboxin Triazole-Thiones
Core Structure 1,4-Dioxine + benzothiazole 1,4-Dioxine + benzothiazole 1,4-Oxathiine 1,2,4-Triazole + sulfonyl
Halogenation 4-F 4,6-diF None 2,4-diF (on phenyl)
Key Functional Groups Carbohydrazide Carbohydrazide Carboxanilide Thione/Sulfonyl
IR ν(C=O) (cm⁻¹) Not reported Not reported ~1680 Absent (converted to thione)
Melting Point Range (°C) Not reported Not reported 91–93 201–239 (similar hydrazides)

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, and presenting data in tabular form for clarity.

Structural Overview

The compound features a fluorobenzo[d]thiazole moiety combined with a dioxine ring and a carbohydrazide functional group. Its molecular formula is C11H10FN3O3SC_{11}H_{10}FN_{3}O_{3}S with a molecular weight of approximately 353.84 g/mol. The structural arrangement is believed to enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, studies have shown that benzothiazole derivatives often demonstrate cytotoxic effects against various cancer cell lines.

CompoundStructure FeaturesBiological Activity
This compoundContains fluorobenzo[d]thiazole and dioxinePotential anticancer activity
5-Fluoro-N-(piperidinyl)benzothiazoleContains piperidineAnticancer activity against multiple cell lines
N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxin-2-carboxamideLacks dimethylaminoethyl groupSimilar anticancer properties

The anticancer mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Compounds within the benzothiazole family are known for their effectiveness against various bacterial strains.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent cytotoxic effect. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells after treatment.

Study 3: Antimicrobial Screening

In vitro antimicrobial assays indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further investigations are required to explore its full antimicrobial potential.

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